molecular formula C15H17N3O3 B2429552 N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415471-32-6

N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2429552
CAS RN: 2415471-32-6
M. Wt: 287.319
InChI Key: GDENONUWYCIUMB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

DMPP acts as an inhibitor of various enzymes, including dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. DMPP has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects, including reducing the activity of dihydroorotate dehydrogenase, inhibiting the breakdown of acetylcholine in the nervous system, and reducing the aggregation of amyloid-beta and alpha-synuclein proteins. DMPP has also been shown to reduce nitrogen losses from fertilizers and improve crop yield in agriculture.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments, including its ability to inhibit various enzymes and reduce nitrogen losses from fertilizers. However, DMPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on DMPP, including further studies on its potential applications in medicine, agriculture, and material science. In medicine, future research could focus on the development of DMPP derivatives with improved anticancer and neuroprotective properties. In agriculture, future research could focus on the optimization of DMPP application rates and timing to maximize crop yield and reduce nitrogen losses. In material science, future research could focus on the development of new metal-organic frameworks using DMPP as a building block and their potential applications in gas storage and separation. Overall, DMPP has shown great potential for various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

DMPP can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzaldehyde with 5,6-dimethyluracil in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 5,6-dimethyluracil in the presence of ammonium acetate and a catalytic amount of acetic acid. The resulting DMPP can be purified through recrystallization or column chromatography.

Scientific Research Applications

DMPP has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPP has been shown to have anticancer properties by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. DMPP has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. In agriculture, DMPP has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers and improve crop yield. In material science, DMPP has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-10(2)16-8-17-14(9)15(19)18-12-6-5-11(20-3)7-13(12)21-4/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDENONUWYCIUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide

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